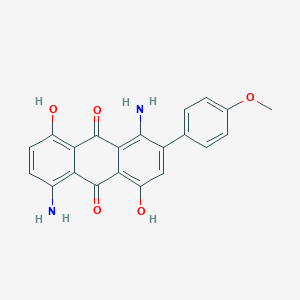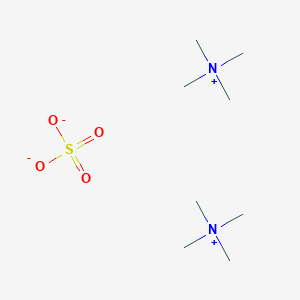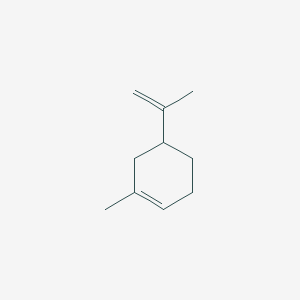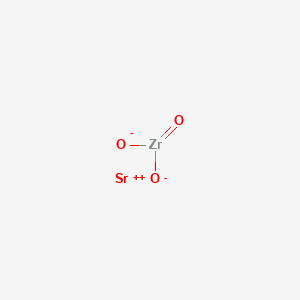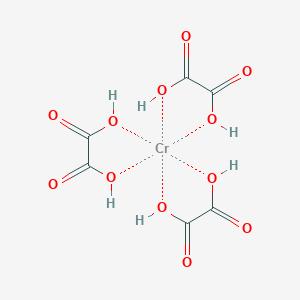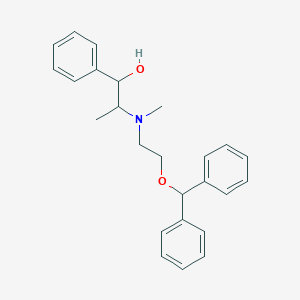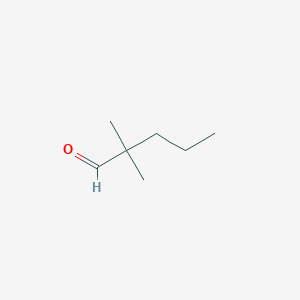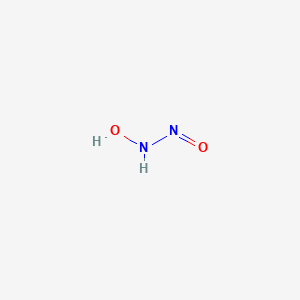
Hyponitrous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyponitrous acid, also known as nitroxyl or HNO, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a one-electron reduction product of nitric oxide (NO) and possesses unique chemical and biological properties that make it an attractive target for research. In
作用機序
The mechanism of action of hyponitrous acid is not well understood, but it is believed to act through a variety of pathways, including the modulation of protein function via S-nitrosylation, the inhibition of mitochondrial complex I, and the activation of potassium channels. It has also been shown to stimulate the formation of cGMP, a signaling molecule that plays a role in vasodilation and smooth muscle relaxation.
生化学的および生理学的効果
Hyponitrous acid has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress and inflammation, the regulation of mitochondrial function, and the improvement of energy metabolism. It has also been shown to have a vasodilatory effect, which may have implications for the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using hyponitrous acid in lab experiments is its ability to act as a selective NO donor, which allows for the controlled release of NO in a specific location or at a specific time. Additionally, hyponitrous acid is relatively stable and can be stored for short periods of time, making it easier to handle than other NO donors. However, one of the main limitations of using hyponitrous acid is its instability and tendency to disproportionate into NO and N2O, which requires careful handling and storage.
将来の方向性
There are several future directions for research on hyponitrous acid, including the development of more stable and selective NO donors, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of hyponitrous acid in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve treatment outcomes.
合成法
Hyponitrous acid can be synthesized through several methods, including the reaction of nitrite (NO2-) with hydroxylamine (NH2OH) or the reduction of nitrite with dithionite (S2O4^2-) in the presence of acid. Another method involves the reaction of NO with hydrogen peroxide (H2O2) in the presence of acid. The synthesis of hyponitrous acid is challenging due to its instability and tendency to disproportionate into NO and nitrous oxide (N2O), which requires careful handling and storage.
科学的研究の応用
Hyponitrous acid has shown promising results in various scientific research applications, including cardiovascular disease, cancer, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation, two key factors in many diseases. Additionally, hyponitrous acid has been studied for its ability to modulate mitochondrial function and improve energy metabolism, which may have implications for the treatment of metabolic disorders.
特性
CAS番号 |
14448-38-5 |
|---|---|
製品名 |
Hyponitrous acid |
分子式 |
H2N2O2 |
分子量 |
62.028 g/mol |
IUPAC名 |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
InChIキー |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
異性体SMILES |
N(N=O)O |
SMILES |
N(=NO)O |
正規SMILES |
N(N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



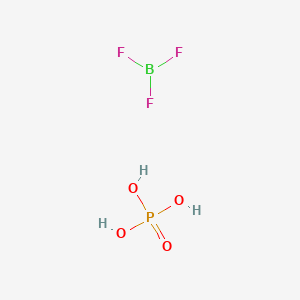
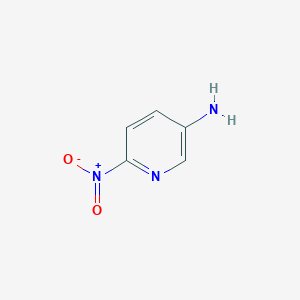
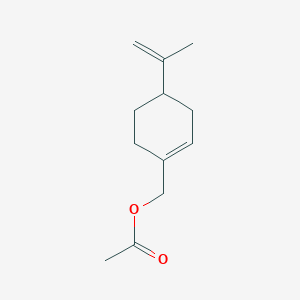
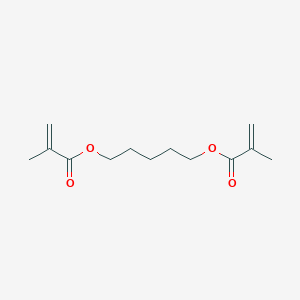
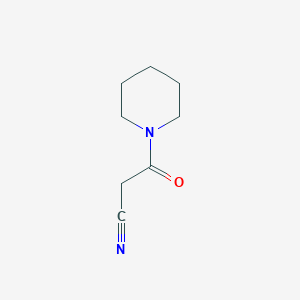
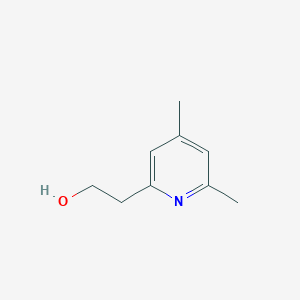
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
